![molecular formula C21H25N5O2 B2575281 (E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 898453-67-3](/img/structure/B2575281.png)
(E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of piperazine derivatives and has been found to exhibit remarkable pharmacological properties.
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The compound (E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is part of a class of compounds studied for their potential as glucan synthase inhibitors. A study by Ting et al. (2011) explored the structure-activity relationship of this class of compounds, identifying significant efficacy in an in vivo mouse model of Candida glabrata infection (Ting et al., 2011).
Catalytic Synthesis
Research by Shakhmaev et al. (2016) discussed the Fe-catalyzed synthesis of related compounds, highlighting the role of these molecules in the production of drugs like flunarizine, used for treating migraines and other disorders (Shakhmaev et al., 2016).
Crystal Structure Analysis
Aydın et al. (2011) analyzed the crystal structure of a similar compound, revealing insights into the molecular conformation and interactions critical for its biological activity (Aydın et al., 2011).
Antibacterial Activity
Compounds in this class have been synthesized and tested for antibacterial activity. Abdel-Jalil et al. (2000) synthesized a series of related compounds and tested their activity against various bacterial strains (Abdel-Jalil et al., 2000).
Antifungal Activity
A study by Zhou et al. (2011) developed a novel series of pyridazinone analogs, including compounds similar to the one , as potent β-1,3-glucan synthase inhibitors. These compounds showed good antifungal activity against Candida species (Zhou et al., 2011).
Antimicrobial Properties
Research by Temiz‐Arpacı et al. (2005) synthesized benzoxazole derivatives containing piperazin-1-yl and morpholin-4-yl groups, showing broad-spectrum activity against various microorganisms (Temiz‐Arpacı et al., 2005).
Synthesis of Novel Heterocyclic Systems
Karimian and Karimi (2020) reported the synthesis of novel compounds including morpholino and piperidin-1-yl groups, showcasing the diversity of synthetic methods and potential biological applications (Karimian & Karimi, 2020).
properties
IUPAC Name |
(E)-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h1-9H,10-17H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLYOPMKKGRFL-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one |
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